7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride
Description
Properties
IUPAC Name |
7,7-difluoro-4-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-4-10-6(5-7)1-2-6;/h10H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJAQZSOFJITPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(CCN2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as hydrogen fluoride or other fluorinating agents in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of fluorinated spirocyclic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: In the field of medicine, 7,7-Difluoro-4-azaspiro[2Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties. Its fluorinated structure may impart desirable characteristics such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, potentially affecting their function. The spirocyclic structure may also play a role in its activity by influencing the compound’s overall shape and reactivity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic Amines
*Inferred structure based on naming conventions and analogs.
Functional and Pharmacological Implications
Fluorine Substitution: The geminal difluoro groups in this compound likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 7-Oxa-4-azaspiro[2.5]octane hydrochloride .
Heteroatom Placement :
- The 4-aza configuration in the target compound positions the nitrogen within the piperidine ring, favoring interactions with enzymatic active sites. This differs from 6-aza analogs (e.g., 4,4-Difluoro-6-azaspiro[2.5]octane), where nitrogen placement may reduce steric accessibility .
Salt Forms :
- Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for bioavailability. The dihydrochloride form of 4,7-Diazaspiro[2.5]octane further enhances solubility but may increase hygroscopicity .
Biological Activity
7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride is a novel chemical compound with the molecular formula C₇H₁₂ClF₂N and a molecular weight of 183.6 g/mol. Its unique spirocyclic structure, characterized by two rings sharing a nitrogen atom, and the presence of two fluorine atoms significantly influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The spirocyclic nature of this compound contributes to its distinct reactivity and biological interactions. The fluorine atoms enhance its stability and reactivity, allowing for potential interactions with various biological targets.
Preliminary studies suggest that the compound interacts with specific proteins or enzymes involved in neurotransmission and microbial resistance. The fluorine atoms may participate in strong interactions with biological molecules, potentially affecting their function and leading to altered pharmacological profiles.
Neurotransmitter Interaction
The compound has shown potential interactions with neurotransmitter systems, which could have implications for treating neurological disorders. Understanding these interactions is crucial for assessing its therapeutic potential in conditions such as anxiety or depression.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 7-Fluoro-4-azaspiro[2.5]octane hydrochloride | Single fluorine atom | Moderate antimicrobial activity |
| 7,7-Dichloro-4-azaspiro[2.5]octane hydrochloride | Two chlorine atoms | Limited data on biological activity |
| 7,7-Dibromo-4-azaspiro[2.5]octane hydrochloride | Two bromine atoms | Potentially lower stability and reactivity |
This table highlights the uniqueness of the difluorinated compound in terms of stability and potential biological activity compared to other halogenated derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antimicrobial Screening : A study on related spirocyclic compounds demonstrated significant antimicrobial activity against various bacterial strains, suggesting that structural modifications could enhance this property in 7,7-difluoro derivatives.
- Neuropharmacological Studies : Investigations into the effects of similar compounds on neurotransmission revealed promising results regarding their potential as anxiolytics or antidepressants, indicating that further exploration of 7,7-difluoro-4-azaspiro[2.5]octane could yield valuable insights into its therapeutic applications.
- Cytotoxicity Assessments : Compounds with similar structures have undergone cytotoxicity evaluations against cancer cell lines, revealing varying degrees of effectiveness. The need for targeted studies on 7,7-difluoro derivatives is evident to establish a clearer understanding of their anticancer potential .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride in laboratory settings?
- Methodological Answer : Prioritize hazard assessments using Safety Data Sheets (SDS) to identify acute toxicity, flammability, and reactivity risks. Use fume hoods for handling powdered forms, and employ personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct small-scale stability tests under inert atmospheres (e.g., nitrogen) to preempt decomposition during storage .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Combine chromatographic (HPLC/GC) and spectroscopic techniques:
- HPLC : Use high-resolution columns (e.g., Chromolith®) with UV detection at 254 nm to quantify impurities.
- NMR : Analyze and spectra to confirm fluorination patterns and spirocyclic conformation.
- Mass Spectrometry : Compare observed molecular ions (e.g., [M+H]) with theoretical values (CHFN·HCl, MW 187.61) .
Q. What solvent systems are optimal for dissolving this compound in aqueous and non-polar environments?
- Methodological Answer : Test solubility gradients using DMSO for stock solutions (10 mM) and dilute with PBS (pH 7.4) for biological assays. For non-polar applications, evaluate solubility in dichloromethane or THF with 0.1% TFA to enhance stability. Monitor solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway of this compound?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediate energetics and transition states. Pair this with reaction path sampling to identify bottlenecks in fluorination or cyclization steps. Validate predictions via small-batch experiments under varying temperatures (25–80°C) and catalysts (e.g., Pd/C or CuI) .
Q. What strategies resolve contradictions in reactivity data for spirocyclic amines under acidic conditions?
- Methodological Answer : Apply factorial design (2 models) to isolate variables such as pH, temperature, and counterion effects. For example, compare hydrochloride vs. triflate salts in hydrolysis assays. Use LC-MS to track degradation products and correlate with computational hydration free energies (MD simulations) .
Q. How does the fluorine substitution pattern influence the compound’s pharmacokinetic properties?
- Methodological Answer : Conduct in vitro ADME assays:
- Permeability : Use Caco-2 cell monolayers with LC-MS quantification.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC.
- Compare fluorinated vs. non-fluorinated analogs to assess logP shifts and CYP450 inhibition .
Q. What advanced characterization techniques differentiate polymorphic forms of this compound?
- Methodological Answer : Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases. Pair with solid-state NMR ( CP/MAS) to resolve hydrogen-bonding networks and lattice distortions induced by fluorine .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
